
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine is a chemical compound that belongs to the class of fluoropyridines. This compound features a cyclopentylmethyl group attached to the nitrogen atom of a 5-fluoropyridin-3-amine structure. Fluoropyridines are known for their applications in medicinal chemistry due to their unique properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoropyridin-3-amine and cyclopentylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Procedure: The 5-fluoropyridin-3-amine is dissolved in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Cyclopentylmethyl chloride is then added dropwise to the solution, and the mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours.
Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in solvents like water or acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaH, K2CO3) in aprotic solvents.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogenated pyridine rings.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
科学的研究の応用
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring enhances the compound’s binding affinity and selectivity. The cyclopentylmethyl group contributes to the compound’s lipophilicity, facilitating its passage through cellular membranes. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(Cyclopentylmethyl)-4-fluoropyridin-3-amine: Similar structure with the fluorine atom at the 4-position.
N-(Cyclopentylmethyl)-5-chloropyridin-3-amine: Similar structure with a chlorine atom instead of fluorine.
N-(Cyclopentylmethyl)-5-bromopyridin-3-amine: Similar structure with a bromine atom instead of fluorine.
Uniqueness
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine is unique due to the presence of the fluorine atom at the 5-position, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C11H15FN2 |
|---|---|
分子量 |
194.25 g/mol |
IUPAC名 |
N-(cyclopentylmethyl)-5-fluoropyridin-3-amine |
InChI |
InChI=1S/C11H15FN2/c12-10-5-11(8-13-7-10)14-6-9-3-1-2-4-9/h5,7-9,14H,1-4,6H2 |
InChIキー |
IMLFEQMNVBMHKA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CNC2=CC(=CN=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



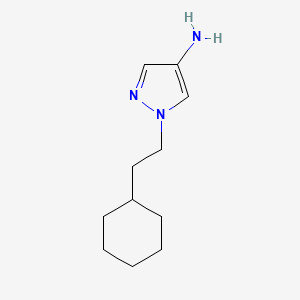
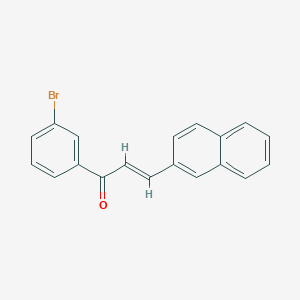
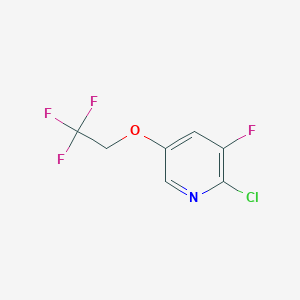
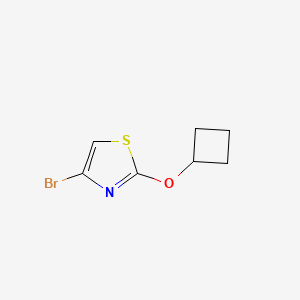


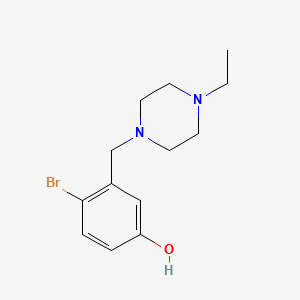



![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
![4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
![2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate](/img/structure/B12080935.png)
